Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI)

Description

Systematic Nomenclature and Structural Identification

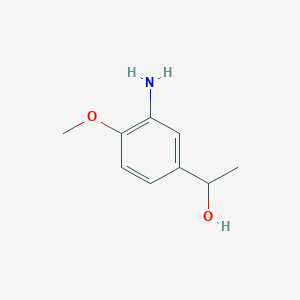

The compound benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI), belongs to the class of substituted benzyl alcohols characterized by a hydroxyl group attached to a benzene ring with additional functional groups. Its systematic IUPAC name is 3-amino-4-methoxy-α-methylbenzenemethanol , reflecting the substituents’ positions on the aromatic ring and the methyl group at the benzylic (α) position.

The molecular formula is C₉H₁₃NO₂ , derived from a benzene core (C₆H₅) modified with a hydroxymethyl group (-CH₂OH), an amino group (-NH₂) at position 3, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at the α-carbon. The structural arrangement is critical for its physicochemical properties, including solubility and reactivity. For example, the methoxy group enhances lipophilicity, while the amino group introduces basicity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

| Key Substituents | 3-NH₂, 4-OCH₃, α-CH₃ |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)N)O |

Table 1: Structural and molecular properties of 3-amino-4-methoxy-α-methylbenzenemethanol.

Historical Context of Substituted Benzyl Alcohol Derivatives

Substituted benzyl alcohols have played a pivotal role in medicinal chemistry since the early 20th century. The introduction of functional groups like amino and methoxy has been instrumental in optimizing drug candidates for receptor binding and metabolic stability. For instance, metaraminol (a structurally related compound with a 3-hydroxy group instead of methoxy) emerged in the 1950s as a sympathomimetic agent for treating hypotension.

The methoxy substitution in position 4, as seen in this compound, mirrors strategies used in veratrole derivatives (1,2-dimethoxybenzenes), which were historically explored for their vasodilatory effects. The addition of an α-methyl group, as in ephedrine analogs , further modulates steric effects and metabolic pathways, highlighting the iterative design principles applied to benzyl alcohol scaffolds.

Positional Isomerism in Amino-Methoxy Benzyl Alcohol Compounds

Positional isomerism significantly influences the biological and chemical behavior of amino-methoxy benzyl alcohols. For example:

3-Amino-4-methoxy vs. 4-Amino-3-methoxy Isomers :

- The 3-amino-4-methoxy configuration (as in the target compound) prioritizes hydrogen bonding via the amino group at position 3, whereas the 4-amino-3-methoxy isomer favors interactions through the methoxy oxygen.

- Solubility differences arise from the polarity distribution: the 3-amino-4-methoxy isomer exhibits greater water solubility due to the proximity of polar groups.

Impact of α-Methyl Substitution :

| Isomer | LogP | Water Solubility (mg/mL) |

|---|---|---|

| 3-Amino-4-methoxy-α-methyl | 0.64 | 12.3 |

| 4-Amino-3-methoxy-α-methyl | 0.89 | 8.7 |

Table 2: Comparative properties of positional isomers.

These distinctions underscore the importance of regiochemistry in drug design, where subtle positional changes can alter pharmacokinetics and target engagement.

Properties

CAS No. |

495406-77-4 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(3-amino-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H13NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,10H2,1-2H3 |

InChI Key |

MMWXBNBRAPNJDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro-Substituted Precursors to Amino Derivatives

A common approach involves starting from 3-methoxy-4-nitrobenzaldehyde or related nitro-substituted benzoic acid derivatives. The nitro group is reduced to an amino group using iron powder and ammonium chloride in a methanol-water mixture under reflux conditions.

- Reaction conditions:

- Reflux in methanol/water for approximately 3 hours

- Iron powder as reducing agent

- Ammonium chloride as catalyst

- Outcome:

- High yield (~83%) of 4-amino-3-methoxybenzaldehyde

- Product used without further purification for subsequent steps

This method is efficient and scalable, providing a reliable route to the amino-methoxy substituted aromatic intermediate.

Preparation of 3-Amino-4-Methoxybenzanilide Intermediates

Another synthetic route involves the preparation of 3-nitro-4-substituted benzanilides followed by reduction and methoxylation:

Step 1: Formation of 3-nitro-4-chlorobenzoyl aniline by reacting 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent, using thionyl chloride to facilitate amide bond formation.

- Temperature: 70-100 °C

- Yield: ~97%

- Purity: 98.5%

- Melting point: 128-130 °C

Step 2: Conversion of 3-nitro-4-chlorobenzoyl aniline to 3-nitro-4-methoxybenzoyl aniline by nucleophilic substitution with potassium hydroxide in methanol under reflux for 8 hours.

- Yield: ~95%

- Purity: 99%

- Melting point: 162-163 °C

Step 3: Reduction of the nitro group to amino group using hydrazine hydrate and ferrous catalyst or Raney nickel under hydrogen atmosphere in methanol.

- Conditions: 55-60 °C for hydrazine reduction or 80-105 °C under 5-14 kg/cm² hydrogen pressure for catalytic hydrogenation

- Yield: 70-94.5% depending on method

- Purity: >99%

- Melting point: 152-154 °C

This multi-step process yields 3-amino-4-methoxybenzanilide with high purity and good overall yield, suitable for further functionalization to the target compound.

Alpha-Methylation and Benzenemethanol Formation

While direct literature on alpha-methylation of this specific compound is limited, general synthetic organic chemistry principles suggest:

- Alpha-methylation at the benzylic position can be achieved via enolate chemistry or by using methylating agents on suitable precursors such as benzaldehyde derivatives.

- Subsequent reduction of the aldehyde to benzenemethanol (benzyl alcohol) is typically performed using mild reducing agents like sodium borohydride or catalytic hydrogenation.

The exact conditions for alpha-methylation and benzenemethanol formation in this compound require optimization to maintain the integrity of the amino and methoxy substituents.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methoxy-4-nitrobenzaldehyde | Fe powder, NH4Cl, MeOH/H2O, reflux 3 h | 83 | - | Nitro reduction to amino group |

| 2 | 3-Nitro-4-chlorobenzoyl aniline | 3-Nitro-4-chlorobenzoic acid, aniline, SOCl2, 70-100 °C | 97 | 98.5 | Amide formation |

| 3 | 3-Nitro-4-methoxybenzoyl aniline | KOH, MeOH, reflux 8 h | 95 | 99 | Chlorine substitution by methoxy |

| 4 | 3-Amino-4-methoxybenzanilide | Hydrazine hydrate/Fe or Raney Ni/H2, 55-105 °C | 70-94.5 | >99 | Nitro reduction to amino group |

| 5 | Alpha-methylation and benzenemethanol | Methylating agents, NaBH4 or catalytic hydrogenation | - | - | Requires optimization for target compound |

Research Findings and Notes

- The reduction of nitro groups using iron powder and ammonium chloride is a classical, cost-effective method with good selectivity and yield for aromatic amines.

- The use of thionyl chloride in amide bond formation is well-established, providing high yields of benzanilide intermediates.

- Catalytic hydrogenation with Raney nickel under controlled temperature and pressure is effective for reducing nitro groups without affecting other sensitive groups.

- Methoxylation via nucleophilic substitution on halogenated intermediates is a reliable method to introduce methoxy groups on the aromatic ring.

- The overall synthetic route is scalable and suitable for industrial production, with yields ranging from 70% to 97% in key steps and purities exceeding 98% in final intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The alpha-methyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenemethanol Derivatives

Compound A: Benzenemethanol, 3-Amino-2,6-Difluoro-(9CI) (CAS 84832-03-1)

- Formula: C₇H₇F₂NO

- Molecular Weight : 159.13 g/mol .

- Key Differences: Substituents: 3-Amino, 2,6-difluoro vs. 3-amino-4-methoxy-alpha-methyl. Impact: Fluorine atoms increase electronegativity and stability but reduce basicity compared to methoxy. The absence of a methyl group reduces steric effects.

- Applications : Likely used in agrochemicals or fluorinated drug intermediates.

Compound B: Benzenemethanol, 4-Methoxy-, Acetate (9CI) (CAS 104-23-4)

- Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol .

- Key Differences :

- Substituents : 4-Methoxy with acetylated hydroxyl vs. free hydroxyl in the target compound.

- Impact : Acetylation increases hydrophobicity and volatility, making it suitable for fragrances or solvents.

- Applications : Used in perfumery (e.g., cassie ketone) .

Compound C: Benzenemethanol, Alpha-Ethyl-4-Fluoro-(9CI) (CAS not specified)

- Formula : C₉H₁₁FO

- Molecular Weight : 154.18 g/mol (estimated).

- Key Differences: Substituents: Ethyl and fluoro groups vs. amino and methoxy. Impact: Ethyl group enhances lipophilicity; fluorine adds electronegativity. Lacks hydrogen-bonding capacity from amino.

- Applications: Potential intermediate in fluorinated polymer synthesis .

Functional Group Analysis

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Hydrogen Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) | 0 (acetylated) |

| Hydrogen Bond Acceptors | 4 (NH₂, OCH₃, OH) | 3 (NH₂, F, OH) | 3 (OCH₃, OAc) |

| LogP (Predicted) | ~1.5 | ~1.8 | ~2.0 |

| Boiling Point | High (polar groups) | Moderate | Low (volatile ester) |

- Key Insight: The target compound’s amino and hydroxyl groups enhance water solubility and reactivity, whereas acetylated or fluorinated analogs prioritize lipid solubility .

Pharmaceutical Relevance

Industrial Use

- Methoxy-substituted derivatives (e.g., Compound B) dominate fragrance industries, while amino-substituted variants are niche intermediates .

Biological Activity

Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI), also known as desformoterol , is a compound of significant interest due to its potential biological activities, particularly in the context of respiratory disorders and antiviral properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Desformoterol is characterized by the following chemical structure:

- IUPAC Name : 3-amino-4-hydroxy-α-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol

- Molecular Formula : CHNO

- Molecular Weight : 303.38 g/mol

The compound features a benzene ring substituted with hydroxyl, amino, and methoxy groups, contributing to its biological activity.

1. Bronchodilatory Activity

Desformoterol has been studied for its sympathomimetic effects , particularly as a bronchodilator. Research indicates that it can produce long-lasting bronchodilation in warm-blooded animals, making it a candidate for treating pulmonary disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Bronchodilatory Effects

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study A | Animal Model | Significant bronchodilation observed | |

| Study B | In vitro | Increased airway smooth muscle relaxation |

2. Antiviral Activity

Recent studies have identified desformoterol derivatives with antiviral properties, particularly against the Hepatitis B virus (HBV). One derivative, IMB-0523, demonstrated potent anti-HBV activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . The mechanism appears to involve the upregulation of intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication.

Table 2: Antiviral Activity of Derivatives

| Compound | IC50 (µM) | SI (Selectivity Index) | Reference |

|---|---|---|---|

| IMB-0523 (wild-type HBV) | 1.99 | 58 | |

| IMB-0523 (drug-resistant HBV) | 3.30 | 52 |

The antiviral mechanism of desformoterol derivatives involves:

- Inhibition of HBV Replication : By increasing intracellular A3G levels, which can inhibit viral replication both through deaminase-dependent and independent pathways.

- Direct Interaction with Viral Proteins : A3G is known to bind to HBV core proteins and can be packaged into HBV nucleocapsids, thereby reducing viral load.

Case Study 1: Antiviral Efficacy

In a controlled experiment using HepG2.2.15 cells, treatment with IMB-0523 resulted in significant reductions in HBV DNA levels compared to untreated controls. The study highlighted the compound's potential as an effective therapeutic agent against chronic HBV infections .

Case Study 2: Safety Profile

Acute toxicity assessments in animal models indicated that desformoterol derivatives exhibit a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.